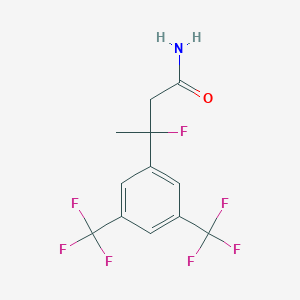

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide

Description

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide is a fluorinated amide derivative featuring a trifluoromethyl-substituted aromatic ring. The compound’s structure includes a butyramide backbone with a fluorine atom at the 3-position and two trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring.

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-3-fluorobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F7NO/c1-10(13,5-9(20)21)6-2-7(11(14,15)16)4-8(3-6)12(17,18)19/h2-4H,5H2,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVOYHXEOPUATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185915 | |

| Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163136-19-3 | |

| Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163136-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Fluoro-β-methyl-3,5-bis(trifluoromethyl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents derived from brominated precursors, which react with sodium tetrafluoroborate to introduce the trifluoromethyl groups . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, which utilize whole-cell catalysts to achieve high yields and enantiomeric purity. For example, the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone using Trichoderma asperellum has been shown to be effective . This method employs dual cosubstrates like ethanol and glycerol for cofactor recycling, optimizing the reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrosilanes in the presence of non-nucleophilic anions are often used.

Substitution: Strong bases like sodium hydride or nucleophiles such as amines are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

- Grignard Reactions : A common synthetic method involves using Grignard reagents derived from brominated precursors, which react with sodium tetrafluoroborate to introduce trifluoromethyl groups.

- Biocatalytic Processes : Industrial production may utilize biocatalytic methods involving whole-cell catalysts for high yields and enantiomeric purity, such as the reduction of 3,5-bis(trifluoromethyl)acetophenone using Trichoderma asperellum .

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of various fluorinated compounds, which are essential in materials science and catalysis. Its unique structure allows for the development of new materials with tailored properties.

Biology

- Enzyme Interactions : The compound's electron-withdrawing trifluoromethyl groups facilitate studies on enzyme interactions and metabolic pathways. Its stability makes it suitable for investigating biochemical mechanisms .

Medicine

- Pharmaceutical Development : Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability. The structural characteristics of 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide make it a candidate for drug discovery efforts .

Industry

- Agrochemicals and Specialty Polymers : The compound finds applications in the production of agrochemicals and specialty polymers where its stability and reactivity are advantageous. For instance, its use in developing herbicides or pesticides can enhance efficacy due to its chemical properties .

Case Study 1: Antimicrobial Properties

Research has shown that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For example, studies on pyrazole derivatives substituted with trifluoromethyl groups demonstrated potent growth inhibition against drug-resistant bacteria such as Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Biocatalysis

The use of biocatalytic methods for synthesizing 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide has been highlighted in industrial applications where high yields are required. The efficiency of Trichoderma asperellum in reducing related compounds showcases the compound's relevance in green chemistry practices .

Mechanism of Action

The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological targets, and pharmacokinetic parameters of 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide with related compounds:

Key Observations

Backbone and Substituent Effects :

- The target compound ’s butyramide backbone and 3-fluoro substituent may confer distinct electronic and steric properties compared to IMD-0354’s benzamide scaffold with a 5-chloro-2-hydroxy motif. The latter’s hydroxyl group likely enhances hydrogen-bonding interactions with NF-κB .

- The patented isobutyramide () incorporates a pyridine-thiomorpholin moiety, which significantly increases molecular complexity and likely improves target affinity but reduces oral bioavailability (18% in rats) .

Trifluoromethyl Groups :

- All three compounds share 3,5-bis(trifluoromethyl)phenyl groups, which enhance lipophilicity and metabolic stability by resisting oxidative degradation. This feature is critical for improving drug half-life .

Pharmacokinetic Trends :

- The simpler structure of the target compound (lacking bulky heterocycles like thiomorpholin) may result in higher oral bioavailability compared to the patented isobutyramide (18% in rats). However, this remains speculative without direct data.

- IMD-0354’s NF-κB inhibition efficacy highlights the role of halogenation (Cl) and hydroxylation in modulating biological activity .

Implications for Drug Design

- Lipophilicity vs. Bioavailability : While -CF₃ groups improve membrane permeability, excessive hydrophobicity (e.g., in the thiomorpholin-containing compound) can reduce solubility and bioavailability. The target compound’s balance of fluorine and amide groups may offer a middle ground.

- Target Selectivity : Structural variations in the aromatic core (e.g., benzamide vs. butyramide) could steer selectivity toward different biological pathways, such as NF-κB vs. kinase targets.

Biological Activity

3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups contributes to its reactivity and stability, making it an interesting candidate for various biological applications, including enzyme interactions and metabolic pathway studies.

- Empirical Formula : C₁₂H₁₀F₇NO

- Molecular Weight : 317.20 g/mol

- CAS Number : 1163136-19-3

The mechanism by which 3-(3,5-bis-trifluoromethyl-phenyl)-3-fluoro-butyramide exerts its biological effects is primarily through interactions with molecular targets influenced by its electron-withdrawing trifluoromethyl groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The fluorine atoms in the compound facilitate strong hydrogen bonding and dipole interactions, enhancing its binding affinity and specificity towards biological targets .

Enzyme Interactions

Research indicates that compounds similar to 3-(3,5-bis-trifluoromethyl-phenyl)-3-fluoro-butyramide are utilized in studying enzyme inhibition and activation. The compound's structure allows it to act as a competitive inhibitor in various enzymatic reactions, particularly those involving the NF-κB signaling pathway, which is critical in cancer biology .

Case Studies

- NF-κB Pathway Inhibition : A comparative study on fluorinated compounds demonstrated that derivatives of 3-(3,5-bis-trifluoromethyl-phenyl)-3-fluoro-butyramide showed significant inhibition of the NF-κB pathway in Jurkat cells. The IC50 values for related compounds ranged from 0.143 μM to 0.218 μM, indicating potent biological activity against this oncological target .

- Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of related trifluoromethyl compounds on breast cancer cell lines (e.g., MDA-MB-231). The results indicated that these compounds could effectively reduce cell proliferation, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Isocyanate | Used in chemical derivatization |

| 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | Thiadiazole | Potent NF-κB inhibitor with IC50 = 0.143 μM |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea | Organocatalyst with broad applications in organic transformations |

Applications in Medicine and Industry

The unique properties of 3-(3,5-bis-trifluoromethyl-phenyl)-3-fluoro-butyramide make it a candidate for pharmaceutical development. Its stability and bioavailability are particularly advantageous for drug formulations targeting metabolic disorders and cancer therapies. Additionally, its role as an intermediate in synthesizing fluorinated compounds enhances its utility in materials science and agrochemical production .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3,5-Bis-trifluoromethyl-phenyl)-3-fluoro-butyramide?

- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic precursors with amide-forming reagents. For example, 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) can be used in Suzuki-Miyaura cross-coupling reactions to introduce the aromatic moiety . Subsequent fluorination at the β-position of the butyramide chain may employ fluorinating agents like Selectfluor or DAST. Amide bond formation can be achieved via activation of carboxylic acid derivatives (e.g., using 3,5-bis(trifluoromethyl)benzoyl chloride, CAS 785-56-8) with coupling agents such as HATU or EDCI .

Q. How can the structural purity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Use SHELXL for refinement to confirm the stereochemistry and fluorine positioning .

- NMR spectroscopy : NMR is critical due to the trifluoromethyl groups; compare chemical shifts with related compounds like 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

Q. What are the key stability considerations during storage?

- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Monitor degradation via periodic NMR or HPLC, referencing stability data from analogs like 3,5-bis(trifluoromethyl)benzylamine (CAS 85068-29-7) .

Advanced Research Questions

Q. How can polymorphism impact the biological activity of this compound, and how is it characterized?

- Methodological Answer : Polymorphic forms (e.g., crystalline vs. amorphous) may alter solubility and bioavailability. Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray powder diffraction (XRPD) to compare with patented crystalline modifications (e.g., CAS 1040235-96-8) . For dynamic analysis, pair variable-temperature NMR with computational modeling (e.g., Mercury CSD) to map lattice interactions .

Q. How should researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent purity, catalyst loading). Design a factorial experiment (DoE) to test variables like temperature, stoichiometry, and catalyst (e.g., Pd(PPh) vs. PdCl(dppf)). Use LC-MS to track intermediates and optimize stepwise efficiencies. Cross-reference protocols from structurally similar compounds, such as N-[3,5-bis(trifluoromethyl)phenyl]isobutyramide (CAS 1939-27-1) .

Q. What computational methods predict the electronic effects of fluorine substitution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of trifluoromethyl and fluorine groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic pathways. Compare results with experimental data from NMR chemical shifts .

Q. How can researchers validate the compound’s role in biological target engagement?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Pair with competitive assays (e.g., fluorescence polarization) using known inhibitors. For in-cell validation, employ CRISPR-engineered reporter lines or proximity ligation assays (PLA) to confirm target interaction in relevant models .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., metabolic stability, protein binding). Conduct metabolite profiling using LC-HRMS and compare with in vitro microsomal stability assays. Adjust dosing regimens based on physiologically based pharmacokinetic (PBPK) modeling. Cross-reference data from analogs like N-[3,5-bis(trifluoromethyl)phenyl]-thiourea derivatives (CAS 1346683-42-8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.